molecular formula C6H6BrNOZn B3262206 6-Methoxy-2-pyridylzinc bromide CAS No. 352530-39-3

6-Methoxy-2-pyridylzinc bromide

Cat. No. B3262206
CAS RN: 352530-39-3
M. Wt: 253.4 g/mol
InChI Key: KSDIMTCPAWPVCZ-UHFFFAOYSA-M
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Description

6-Methoxy-2-pyridylzinc bromide is an organozinc compound. It has an empirical formula of C6H6BrNOZn and a molecular weight of 253.41 . It is typically found as a 0.5 M solution in tetrahydrofuran (THF) .


Physical And Chemical Properties Analysis

6-Methoxy-2-pyridylzinc bromide is a 0.5 M solution in THF. It has a boiling point of 65 °C and a density of 0.99 g/mL at 25 °C .

Scientific Research Applications

Cross-Coupling Reactions

6-Methoxy-2-pyridylzinc bromide serves as an excellent nucleophilic source for cross-coupling reactions. It readily reacts with various electrophiles (such as aryl halides or vinyl halides) in the presence of a suitable palladium catalyst. These reactions lead to the formation of C-C bonds, enabling the synthesis of complex organic molecules. Researchers often employ this reagent in Suzuki-Miyaura, Negishi, and Stille coupling reactions .

Heterocyclic Synthesis

The coupling of 6-Methoxy-2-pyridylzinc bromide with halo heterocyclic derivatives results in the formation of interesting materials. For instance, selective C-C bond formation occurs when reacting with compounds like 2-bromo-3-hexyl-5-iodothiophene and 2-bromo-5-chlorothiophene. These reactions are valuable for constructing heterocyclic scaffolds in drug discovery and materials science .

Safety and Hazards

6-Methoxy-2-pyridylzinc bromide is classified as a carcinogen category 2, eye irritant category 2, and specific target organ toxicity - single exposure category 3. It has hazard statements H319, H335, and H351. Precautionary statements include P261, P281, P305 + P351 + P338 .

properties

IUPAC Name

bromozinc(1+);6-methoxy-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIMTCPAWPVCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=N1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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